molecular formula C21H23NO3 B105253 Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate CAS No. 16833-17-3

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate

Cat. No.: B105253
CAS No.: 16833-17-3
M. Wt: 337.4 g/mol
InChI Key: CULYZFOOJBHBNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate typically involves the condensation reaction between 4-methoxybenzaldehyde and butyl 4-aminocinnamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-[(4-Hydroxybenzylidene)amino]cinnamate: Similar structure but with a hydroxy group instead of a methoxy group.

    Butyl 4-[(4-Chlorobenzylidene)amino]cinnamate: Similar structure but with a chloro group instead of a methoxy group.

    Butyl 4-[(4-Nitrobenzylidene)amino]cinnamate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

butyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYZFOOJBHBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372996
Record name Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16833-17-3
Record name Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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